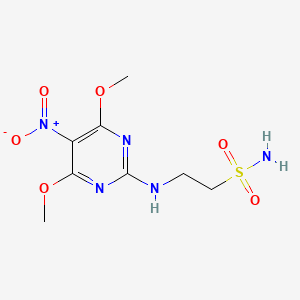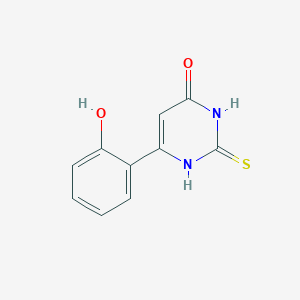
4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolones It is characterized by the presence of a fluorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-fluorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the ketone group.
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-thione: Similar structure but contains a sulfur atom instead of oxygen.
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-amine: Similar structure but contains an amine group instead of a ketone.
Uniqueness
4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom and the pyrazolone ring makes it a valuable compound for various applications.
特性
CAS番号 |
129228-92-8 |
|---|---|
分子式 |
C17H13FN2O2 |
分子量 |
296.29 g/mol |
IUPAC名 |
4-(2-fluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChIキー |
ULLXLIPICOBDGH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)

![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)




![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)


![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)

